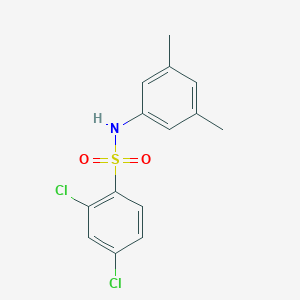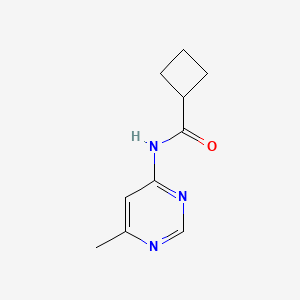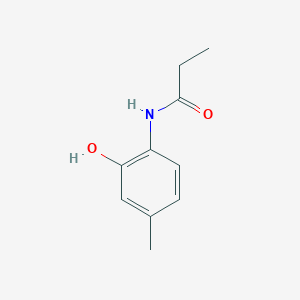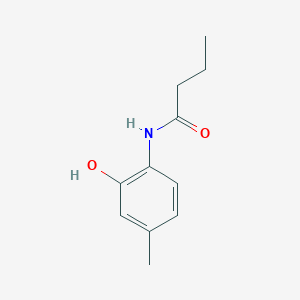
3-Anilino-1-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-1-methylpyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an aniline group attached to a pyrrolidine ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-methylpyrrolidine-2,5-dione typically involves the reaction of aniline with 1-methylpyrrolidine-2,5-dione. One common method is the Mannich reaction, where aniline, formaldehyde, and 1-methylpyrrolidine-2,5-dione are reacted under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Anilino-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl-substituted pyrrolidine derivatives.
Substitution: Nitro or halogen-substituted aniline derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anticonvulsant and antinociceptive agent in animal models.
Medicine: Research indicates its potential use in developing new drugs for epilepsy and pain management.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 3-Anilino-1-methylpyrrolidine-2,5-dione involves its interaction with neuronal voltage-sensitive sodium and L-type calcium channels . By modulating these channels, the compound can exert anticonvulsant and analgesic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to influence ion channel activity is a key aspect of its pharmacological profile.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the aniline group.
3-Methylpyrrolidine-2,5-dione: Similar to 3-Anilino-1-methylpyrrolidine-2,5-dione but without the aniline substitution.
Uniqueness
This compound is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This substitution enhances its potential as an anticonvulsant and analgesic agent compared to its parent compounds .
属性
IUPAC Name |
3-anilino-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-10(14)7-9(11(13)15)12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISGIFILXOGLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(2-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B6747642.png)




![2-[(6-oxo-5H-pyrimido[4,5-b][1,4]thiazin-4-yl)sulfanyl]acetic acid](/img/structure/B6747653.png)

![[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6747663.png)

